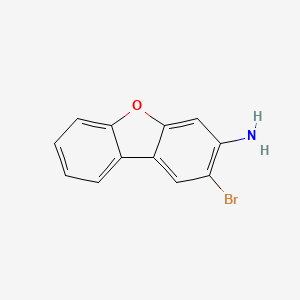

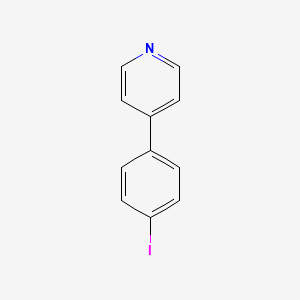

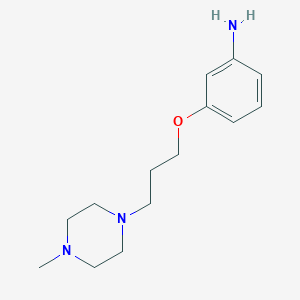

![molecular formula C13H30O5Si3 B3156794 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate CAS No. 83692-44-8](/img/structure/B3156794.png)

3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate

Overview

Description

This compound, also known as 3-Methacryloxy-2-hydroxypropoxy)propylbis (trimethylsiloxy)methylsilane (SiGMA), is a siloxane macromere . It can be used in the formation of hydrogels for the preparation of contact lenses . It also acts as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent .

Molecular Structure Analysis

The linear formula of this compound is H2C=C(CH3)CO2(CH2)3Si[OSi(CH3)3]3 . Its molecular weight is 422.81 .Physical And Chemical Properties Analysis

The compound has a boiling point of 112-115 °C at 0.2 mmHg . Its density is 0.918 g/mL at 25 °C . It’s worth noting that it’s immiscible with water .Scientific Research Applications

Material Science Applications

Organosilicon compounds, such as 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate, have been extensively studied for their applications in material science. These compounds are particularly valuable for their role in creating hybrid materials with enhanced properties. For instance, Mai and Militz (2004) explored the use of organo-functional silanes, including trimethylsilyl derivatives, for wood impregnation treatments. These treatments contribute to improved dimensional stability, durability, and fire resistance of wood, showcasing the compound's potential in enhancing material performance and protection Mai & Militz, 2004.

Environmental Science Applications

In environmental science, the study of endocrine-disrupting chemicals (EDCs) is crucial, and compounds like bisphenol A (BPA) have been the focus due to their widespread use and potential health impacts. Although this compound is distinct from BPA, research into similar organosilicon compounds provides valuable insights into understanding the behavior and fate of EDCs in aquatic environments. For example, Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, another class of EDCs, in aquatic environments, highlighting the importance of understanding the environmental impact of synthetic compounds Haman et al., 2015.

Chemistry Applications

The versatility of organosilicon compounds extends to chemistry applications, where they are used in synthesis and modification processes. For example, the synthesis and functionalization of phosphonic acids involve organosilicon compounds due to their ability to form stable bonds with various functional groups. Sevrain et al. (2017) discussed the synthesis of phosphonic acids from organosilicon precursors, demonstrating the compound's utility in creating bioactive molecules and materials for analytical purposes, highlighting its broad applicability in chemical synthesis Sevrain et al., 2017.

Mechanism of Action

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of skin contact, washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name |

3-[hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O5Si3/c1-12(2)13(14)16-10-9-11-21(15,17-19(3,4)5)18-20(6,7)8/h15H,1,9-11H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZHOGQQIFYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O5Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044085 | |

| Record name | 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83692-44-8 | |

| Record name | 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)

![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B3156749.png)

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)